Calium-D-galactonate pentahydrate
Description
Calcium D-galactonate pentahydrate (C₁₂H₂₂CaO₁₄·5H₂O, molecular weight ~520.45 g/mol) is a calcium salt of D-galactonic acid, a sugar acid derived from the oxidation of D-galactose. Its structure comprises two D-galactonate anions (C₆H₁₁O₇⁻) coordinated with a calcium cation (Ca²⁺) and five water molecules of crystallization .
Properties
IUPAC Name |
calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYWVMUWGXQZBD-TYCUOJIBSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32CaO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium-D-galactonate pentahydrate can be synthesized from D-galactose through a series of chemical reactions. One efficient procedure involves the reaction of D-lyxose with cyanide to form epimeric nitriles, which are then hydrolyzed to produce epimeric aldonic acids. These acids are converted to their calcium salts, and the calcium D-galactonate pentahydrate is separated and crystallized .
Industrial Production Methods
In industrial settings, the production of calcium-D-galactonate pentahydrate typically involves the neutralization of D-galactonic acid with calcium carbonate or calcium hydroxide. The resulting solution is then crystallized to obtain the pentahydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions
Calcium-D-galactonate pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-galactaric acid.
Reduction: Reduction reactions can convert it back to D-galactose.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions include D-galactaric acid from oxidation and D-galactose from reduction. Substitution reactions can yield various metal galactonates depending on the substituting metal ion.
Scientific Research Applications
Calcium-D-galactonate pentahydrate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its role in calcium metabolism and its effects on cellular processes.
Medicine: It is used as a calcium supplement in the treatment of calcium deficiency and related disorders.
Industry: In the food industry, it is used as a food additive to enhance the stability and acidity of food products
Mechanism of Action
The mechanism of action of calcium-D-galactonate pentahydrate involves its dissociation in aqueous environments to release calcium ions and D-galactonate. The calcium ions play essential roles in various physiological processes, including bone formation, muscle contraction, and nerve function. The D-galactonate acts as a chelating agent, enhancing the bioavailability of calcium .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key similarities and differences between calcium D-galactonate pentahydrate and structurally or functionally related compounds:
Table 1: Comparative Analysis of Calcium D-Galactonate Pentahydrate and Analogues
Key Comparisons
Structural and Hydration Differences Calcium D-galactonate pentahydrate and calcium L-lactate pentahydrate both feature a pentahydrate structure but differ in their anion composition. The larger D-galactonate anion contributes to a higher molecular weight (~520 vs. Calcium D-glycerate dihydrate shares a calcium-sugar acid structure but has fewer water molecules (dihydrate vs. pentahydrate), which may influence stability and reactivity .
Functional and Application Contrasts
- Biochemical Utility : α-D-Galactose-1-phosphate dipotassium salt pentahydrate is specialized for glycoscience due to its phosphate group and potassium ions, enabling roles in phosphorylation studies. In contrast, calcium D-galactonate lacks phosphate functionality, limiting its use in similar pathways .
- Industrial vs. Research Use : Calcium L-lactate is widely used in food and pharmaceuticals for its solubility and safety, whereas calcium D-galactonate remains primarily a research compound due to uncharacterized applications .
Safety and Handling Both calcium D-galactonate pentahydrate and calcium D-glycerate dihydrate lack comprehensive toxicological profiles, necessitating precautions during handling. In contrast, calcium L-lactate and D-(+)-raffinose pentahydrate have established safety protocols .
Analytical Characterization
- Solid-state NMR (SSNMR) studies on related pentahydrates (e.g., CEZ-Na) reveal distinct chemical shifts for carbonyl and β-lactam groups, suggesting hydration state significantly impacts spectral profiles. This methodology could extend to calcium D-galactonate for structural validation .
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